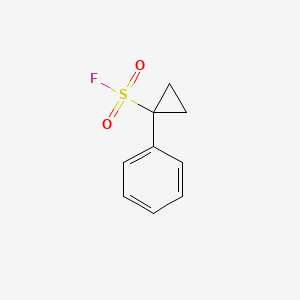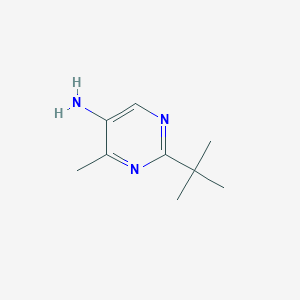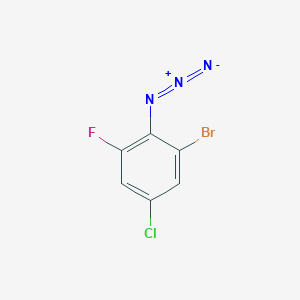
Itraconazole, (R)-(-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Itraconazole, ®-(-)-, is a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against fungi, including Aspergillus and Candida species. This compound is particularly effective in treating infections such as aspergillosis, blastomycosis, and histoplasmosis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of itraconazole involves multiple steps, starting from the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with various reagents to form the final product. One method involves dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to obtain itraconazole with decreased particle size and increased bioavailability .
Industrial Production Methods: Industrial production of itraconazole typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of itraconazole include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of itraconazole include its metabolites: hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole. These metabolites retain antifungal activity and contribute to the overall efficacy of the drug .
科学研究应用
Itraconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying triazole antifungals. In biology and medicine, itraconazole is extensively studied for its antifungal properties and potential use in treating various fungal infections. Recent research has also explored its potential in cancer treatment, particularly in inhibiting the hedgehog signaling pathway .
作用机制
Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the synthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts membrane integrity, leading to fungal cell death .
相似化合物的比较
Itraconazole is often compared with other triazole antifungals such as fluconazole, voriconazole, and posaconazole. While fluconazole has a narrower spectrum of activity, itraconazole is effective against a broader range of fungi, including Aspergillus species. Voriconazole and posaconazole have even broader spectra but may have different side effect profiles .
List of Similar Compounds:- Fluconazole
- Voriconazole
- Posaconazole
- Hydroxy-itraconazole (a metabolite of itraconazole)
Itraconazole’s unique properties, such as its broad-spectrum activity and potential use in cancer treatment, make it a valuable compound in both clinical and research settings .
属性
| 154003-19-7 | |
分子式 |
C35H38Cl2N8O4 |
分子量 |
705.6 g/mol |
IUPAC 名称 |
2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m1/s1 |
InChI 键 |
VHVPQPYKVGDNFY-DKYCYSLVSA-N |
手性 SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
规范 SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-N-phenyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13574231.png)
![Benzyl 3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13574232.png)


![3-Bromo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13574237.png)

![(1R,2R)-N-[(tert-butoxy)carbonyl]-2-isocyanocyclohexan-1-amine](/img/structure/B13574253.png)

![7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13574264.png)



